N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
“N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide” is a compound that has been studied for its potential antimicrobial and antiviral activity . It is a derivative of pyrazine, a symmetrical heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors have been used to afford the respective organo-carboxamide ruthenium(II) complexes .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of complexes confirm distorted octahedral geometries around the Ru(II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands .Chemical Reactions Analysis
The reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors have been used to afford the respective organo-carboxamide ruthenium(II) complexes .Scientific Research Applications
- Research Findings : Newly synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects .
- Research Insights : The compound’s derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds d6 and d7 exhibited notable activity against breast cancer cells .
- Molecular Docking Studies : Compounds d1, d2, d3, d6, and d7 were subjected to molecular docking studies. They displayed favorable docking scores within binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
- Relevance : The compound’s thiazole nucleus has been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Antimicrobial Activity
Anticancer Properties
Drug Design and Rational Drug Discovery
Heterocyclic Thiazole Nucleus
Organometallic Complexes
Mechanism of Action
While the exact mechanism of action for “N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide” is not specified in the search results, similar compounds have shown antimicrobial and antiviral activity . Based on its structural similarity to known inhibitors and the results of a molecular docking study, mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH) has been suggested as a potential target .
properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-12-9(17)4-7-6-19-11(15-7)16-10(18)8-5-13-2-3-14-8/h2-3,5-6H,4H2,1H3,(H,12,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILNXRZFWSGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide |
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